

# Crystal Structure of 2-Amino-6-methoxyphenol: A Comprehensive Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Amino-6-methoxyphenol

Cat. No.: B1281700

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A definitive crystal structure for the specific compound **2-Amino-6-methoxyphenol** has not been reported in publicly available crystallographic databases and peer-reviewed literature. Searches for the crystal structure of this compound did not yield specific experimental data, such as unit cell parameters, space group, or atomic coordinates.

While data for the target compound is unavailable, this guide presents information on closely related methoxyphenol derivatives to provide researchers with relevant comparative data and established experimental protocols. The presented data on analogous structures can serve as a valuable reference for predicting molecular packing, hydrogen bonding patterns, and for designing crystallization experiments for **2-Amino-6-methoxyphenol**.

## I. Crystallographic Data of Related Compounds

To offer a comparative perspective, this section summarizes the crystallographic data for compounds that share key functional moieties with **2-Amino-6-methoxyphenol**, such as the aminophenol or methoxyphenyl groups.

Table 1: Crystallographic Data for 2-[(2-Methoxybenzylidene)amino]phenol

| Parameter        | Value                                           |
|------------------|-------------------------------------------------|
| Chemical Formula | C <sub>14</sub> H <sub>13</sub> NO <sub>2</sub> |
| Molecular Weight | 227.25 g/mol                                    |
| Crystal System   | Monoclinic                                      |
| Space Group      | P2 <sub>1</sub> /c                              |
| a                | 9.8709 (5) Å                                    |
| b                | 6.6606 (3) Å                                    |
| c                | 18.6128 (9) Å                                   |
| α                | 90°                                             |
| β                | 105.249 (1)°                                    |
| γ                | 90°                                             |
| Volume           | 1180.63 (10) Å <sup>3</sup>                     |
| Z                | 4                                               |
| Temperature      | 273 K                                           |
| Radiation        | Mo Kα ( $\lambda = 0.71073$ Å)                  |
| R-factor         | 0.039                                           |

Data sourced from a study on 2-[(2-Methoxybenzylidene)amino]phenol, a Schiff base derivative of 2-aminophenol.[\[1\]](#)[\[2\]](#)

Table 2: Crystallographic Data for (E)-2-[(2-Amino-4,5-dibromophenyl)iminomethyl]-6-methoxyphenol

| Parameter        | Value                                                                         |
|------------------|-------------------------------------------------------------------------------|
| Chemical Formula | C <sub>14</sub> H <sub>12</sub> Br <sub>2</sub> N <sub>2</sub> O <sub>2</sub> |
| Crystal System   | Triclinic                                                                     |
| Space Group      | P-1                                                                           |
| a                | 7.3195 (15) Å                                                                 |
| b                | 7.4383 (4) Å                                                                  |
| c                | 13.582 (3) Å                                                                  |
| α                | 100.351 (5)°                                                                  |
| β                | 91.568 (6)°                                                                   |
| γ                | 109.967 (3)°                                                                  |
| Volume           | 678.0 (2) Å <sup>3</sup>                                                      |
| Z                | 2                                                                             |
| Temperature      | 292 (3) K                                                                     |
| Radiation        | Mo Kα ( $\lambda = 0.71073$ Å)                                                |
| R-factor         | 0.025                                                                         |

This data is for a Schiff base containing the **2-amino-6-methoxyphenol** moiety.<sup>[3]</sup>

## II. Experimental Protocols

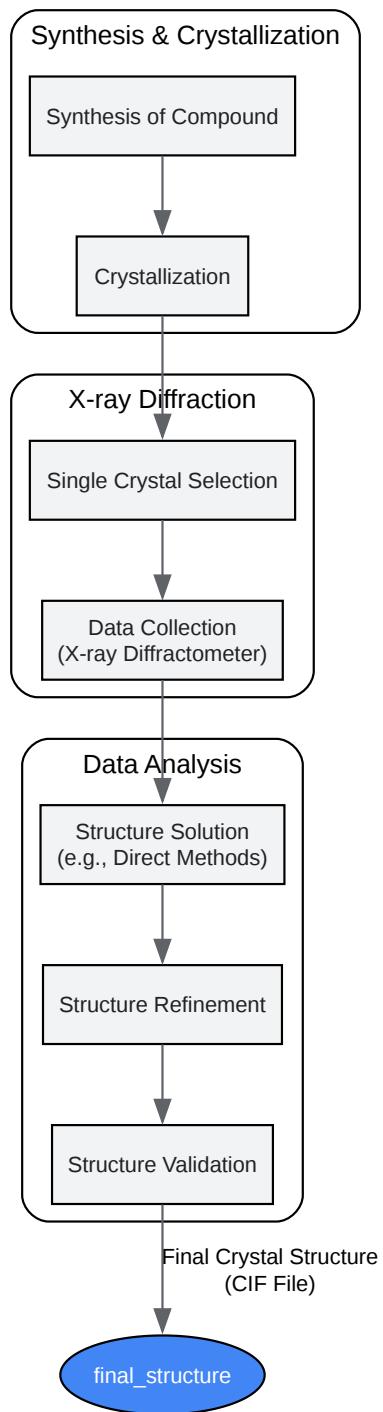
The following sections detail the methodologies typically employed for the synthesis, crystallization, and structure determination of aminophenol derivatives, based on the available literature for related compounds.

### A. Synthesis and Crystallization

The synthesis of aminophenol derivatives often involves condensation reactions. For instance, the preparation of Schiff bases can be achieved by reacting an appropriate aldehyde with an aminophenol.

- Synthesis of 2-[(2-Methoxybenzylidene)amino]phenol: A mixture of 2-methoxybenzaldehyde (0.01 mol) and 2-aminophenol (0.01 mol) in ethanol (50 ml) with a few drops of concentrated  $\text{H}_2\text{SO}_4$  was refluxed for 3 hours at 343 K. After cooling and concentrating the mixture, light yellow crystals were obtained after five days.[1][2]
- Synthesis of (E)-2-[(2-Amino-4,5-dibromophenyl)iminomethyl]-6-methoxyphenol: 4,5-dibromo-1,2-phenylenediamine (1 mmol) and 2-hydroxy-3-methoxybenzaldehyde (1.1 mmol) were dissolved in 30 ml of methanol and refluxed for 2 hours. Crystals suitable for X-ray diffraction were obtained by slow evaporation of the solution at room temperature over 10 days.[3]

### B. X-Ray Diffraction Analysis


Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of a compound.

- Data Collection: Data is typically collected on a diffractometer equipped with a CCD area detector.[2] A suitable single crystal is mounted, and diffraction data are collected at a controlled temperature, often low temperatures like 273 K, to minimize thermal vibrations.[1]
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined by full-matrix least-squares on  $\text{F}^2$ . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be located in difference Fourier maps or placed in calculated positions and refined using a riding model.[1][2][3]

## III. Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the crystal structure of a small organic molecule.

## Experimental Workflow for Crystal Structure Determination

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key stages in determining the crystal structure of a chemical compound.

## IV. Potential Biological Activity

While the specific biological activities of **2-Amino-6-methoxyphenol** are not extensively documented, related methoxyphenol compounds have been studied for their antioxidant and antimicrobial properties.<sup>[4]</sup> Some 2-methoxyphenols have shown radical-scavenging activity and have been investigated for their effects on inflammatory pathways, such as the inhibition of cyclooxygenase-2 (COX-2).<sup>[5][6]</sup> The phytotoxic activity of 2-methoxyphenol has also been reported.<sup>[7]</sup> These studies suggest that **2-Amino-6-methoxyphenol** could be a candidate for investigation into similar biological activities. Further research is required to elucidate its specific pharmacological profile.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. 2-[(2-Methoxybenzylidene)amino]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Crystal Structure of 2-Amino-6-methoxyphenol: A Comprehensive Analysis]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1281700#crystal-structure-of-2-amino-6-methoxyphenol>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)